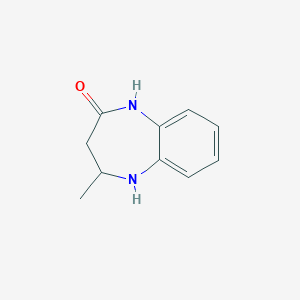
4-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Overview
Description
4-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a benzodiazepine . The molecular formula is C10H12N2O and the molecular weight is 176.21 g/mol .
Synthesis Analysis
A series of 5-benzoyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives were designed, synthesized, and characterized by appropriate spectral analysis .Molecular Structure Analysis
The molecular dynamics of substituted 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives revealed that these molecules adopt cycloheptadiene-like boat conformations .Chemical Reactions Analysis
The 5-benzoyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives were synthesized and characterized by appropriate spectral analysis .Physical And Chemical Properties Analysis
The molecular weight of 4-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is 176.21 g/mol . The compound has a XLogP3-AA value of 1.2, indicating its lipophilicity .Scientific Research Applications
Synthesis and Characterization
Synthesis of Optically Active Derivatives : The compound has been used in the synthesis of optically active substituted 1,5-benzodiazepine derivatives, demonstrating the versatility of its structure in creating various optically active compounds (Malik et al., 2006).
Spectral Characterization : Novel oxime derivatives of 1,5-benzodiazepin-2-one, including those with an additional methyl group on the nitrogen atom, were synthesized and characterized, highlighting the compound's utility in creating structurally diverse molecules with distinct spectral properties (Rekovič et al., 2019).
Molecular Structure Studies
- Crystal and Molecular Structure Analysis : A derivative of 4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one was synthesized and analyzed using X-ray diffraction, providing insights into its molecular interactions and crystal structure, which is crucial for understanding its reactivity and potential applications (Naveen et al., 2019).
Biological and Pharmacological Applications
Anti-HIV-1 RT Activity : Derivatives of this compound were studied for their inhibitory effect on HIV-1 reverse transcriptase, highlighting its potential in antiviral research (Chander et al., 2017).
Influence on Plant Growth : Studies on derivatives of this compound showed significant effects on the growth and development of narrow-leafed lupin, indicating its potential use in agricultural research (Asakavičiūtė et al., 2013).
Safety and Hazards
properties
IUPAC Name |
2-methyl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-6-10(13)12-9-5-3-2-4-8(9)11-7/h2-5,7,11H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPWQLMHOSRDMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |
CAS RN |
3967-01-9 | |
| Record name | 1,3,4,5-Tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3967-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,5-Benzodiazepin-2-one, 2,3,4,5-tetrahydro-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003967019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3967-01-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36330 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one in medicinal chemistry?
A: This compound serves as a versatile scaffold for synthesizing diverse derivatives, particularly substituted 1,5-benzodiazepines. These derivatives exhibit promising biological activities, making them attractive targets for drug discovery efforts. [, , ]
Q2: How is 4-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically synthesized?
A: The synthesis involves a two-step process. First, ortho-phenylenediamine reacts with crotonic acid in toluene to yield the desired compound. [] This compound then serves as a starting material for further derivatization.
Q3: What types of derivatives have been synthesized from 4-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, and what are their potential applications?
A: Researchers have synthesized various derivatives by reacting 4-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one with different acid chlorides. [, ] For example, 5-benzoyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives demonstrate potential as anti-HIV-1 RT agents. [] Other derivatives show promise as corrosion inhibitors for mild steel in acidic environments. []
Q4: How does the structure of 4-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives influence their activity?
A: Research suggests that the type and position of substituents significantly impact the biological activity of these derivatives. For instance, the presence of specific substituents like chloro groups at certain positions on the 5-benzoyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one structure correlates with increased anti-HIV-1 RT activity. [, ] Similarly, the presence of methoxy or methyl groups on the benzoyl moiety enhances the corrosion inhibition properties of these compounds. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing the desired biological effects of these derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


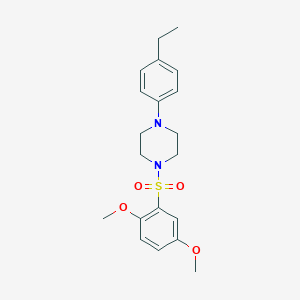
![1-[6-Methyl-1-(2-methylphenyl)-4-(methylsulfanyl)-2-thioxo-1,2-dihydro-3-pyridinyl]ethanone](/img/structure/B514838.png)

methanone](/img/structure/B514844.png)
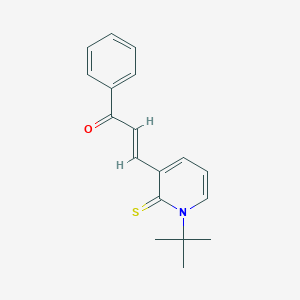
![1-[1-(4-Chlorophenyl)-6-methyl-4-(methylsulfanyl)-2-thioxo-1,2-dihydro-3-pyridinyl]ethanone](/img/structure/B514848.png)
methanone](/img/structure/B514849.png)
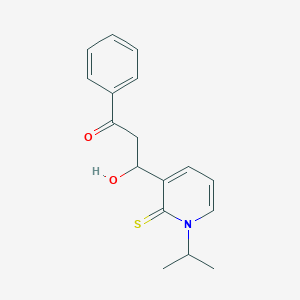
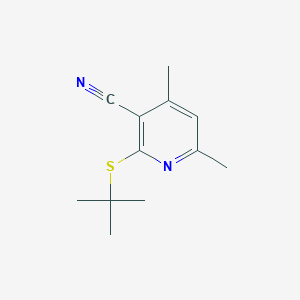
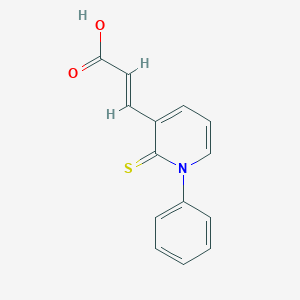
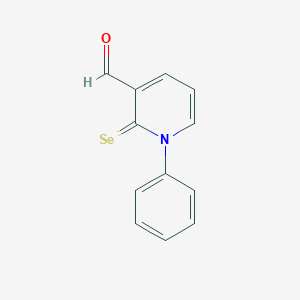
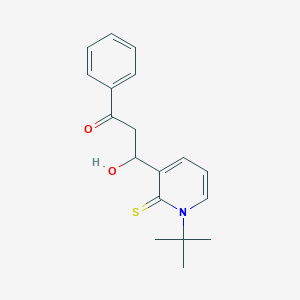
![1-[1-(4-Chlorophenyl)-4,6-dimethyl-2-thioxo-1,2-dihydropyridin-3-yl]ethanone](/img/structure/B514863.png)